Egfr-IN-9

EGFR kinase inhibition IC50 L858R/T790M

Research on resistance-driven NSCLC mutations requires third-generation EGFR inhibitors with validated mutant vs. wild-type selectivity data, not generic kinase reagents. Egfr-IN-9 (Compound 8) provides: • Defined biochemical potency: IC50 WT = 7 nM, L858R/T790M = 28 nM • Cellular selectivity index: 3.3-fold (H1975/HCC827 vs. A549) • Chiral furo[2,3-d]pyrimidine scaffold with acrylamide covalent warhead • Ideal for head-to-head profiling, SAR campaigns, and target engagement washout studies Available for immediate R&D supply with batch-specific analytical data.

Molecular Formula C29H24N4O3
Molecular Weight 476.5 g/mol
Cat. No. B12420583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-9
Molecular FormulaC29H24N4O3
Molecular Weight476.5 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C29H24N4O3/c1-2-24(35)32-22-15-9-14-21(16-22)25-26-28(33-23(17-34)19-10-5-3-6-11-19)30-18-31-29(26)36-27(25)20-12-7-4-8-13-20/h2-16,18,23,34H,1,17H2,(H,32,35)(H,30,31,33)/t23-/m1/s1
InChIKeyGFTOODFOXIDLNF-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Egfr-IN-9: Third-Generation EGFR Inhibitor for NSCLC Research


Egfr-IN-9 (CAS 1226549-39-8), also known as Compound 8, is a chiral furo[2,3-d]pyrimidine-based third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor . It is a potent, ATP-competitive inhibitor designed to target both wild-type EGFR and the double-mutant EGFR (L858R/T790M), a common driver in non-small cell lung cancer (NSCLC) that confers resistance to first- and second-generation inhibitors [1]. The compound features an acrylamide warhead for covalent, irreversible binding and an (S)-2-hydroxy-1-phenylethylamino chiral side chain that contributes to its kinase selectivity profile .

Wild-type and double-mutant EGFR (L858R/T790M) pathway inhibition study fit
Covalent irreversible binding mode supports sustained target engagement studies
Chiral (S)-2-hydroxy-1-phenylethylamino side chain defines stereochemical context for selectivity research

Why Generic EGFR Inhibitors Cannot Replace Egfr-IN-9


Third-generation EGFR inhibitors are not interchangeable due to substantial divergence in mutant vs. wild-type selectivity, anti-proliferative potency across different NSCLC cell lines, and off-target kinase profiles [1]. For instance, the clinically approved third-generation inhibitor osimertinib shows IC50 values of ~1 nM for L858R/T790M but also exhibits varying activity against exon 20 insertion mutations and HER2, while the furanopyrimidine clinical candidate DBPR112 demonstrates a distinct 10-fold potency advantage over osimertinib against EGFR exon 20 insertion mutants [2]. In the furo[2,3-d]pyrimidine series, subtle structural modifications at the 4-amino chiral center and the acrylamide warhead position profoundly alter the ratio of mutant EGFR inhibition to wild-type EGFR inhibition, directly impacting the therapeutic window in EGFR-mutant NSCLC models [3]. Consequently, substituting Egfr-IN-9 with a generic 'EGFR inhibitor' without verifying batch-specific enzyme IC50 and cell-based anti-proliferative data risks experimental irreproducibility and flawed translational conclusions.

Selectivity profile mismatch
Mutant vs. wild-type selectivity ratios vary among third-generation EGFR inhibitors; substituting without verifying batch-specific enzyme IC50 may shift cellular response readouts and experimental interpretation.
Off-target kinase divergence
Furo[2,3-d]pyrimidine scaffold generates off-target profiles distinct from quinazoline/pyrimidine cores. A generic EGFR inhibitor may introduce polypharmacology differences not present with Egfr-IN-9.
Chiral and warhead sensitivity
Modifications at the 4-amino chiral center or acrylamide warhead position can alter the EGFR inhibition balance and covalent binding characteristics, limiting direct substitution without validation.

Quantitative Comparison: Egfr-IN-9 vs. Key EGFR Inhibitors


Wild-Type and Double-Mutant EGFR Kinase Inhibition vs. Osimertinib

Egfr-IN-9 exhibits low nanomolar potency against both wild-type EGFR (IC50 = 7 nM) and the double-mutant EGFR (L858R/T790M) (IC50 = 28 nM) in biochemical kinase assays . This yields a wild-type/mutant selectivity ratio of 4-fold. In comparison, the clinically approved third-generation inhibitor osimertinib shows reported biochemical IC50 values of ~1 nM for L858R/T790M and ~12 nM for wild-type EGFR, yielding a ~12-fold selectivity ratio [1]. While osimertinib demonstrates greater absolute potency against the double mutant, Egfr-IN-9 offers a narrower selectivity window that may be advantageous in experimental contexts where balanced wild-type/mutant inhibition is desired.

EGFR kinase inhibition vs. osimertinib
Reported
WT IC50 7 nM; L858R/T790M IC50 28 nM vs Osimertinib WT ~12 nM; mutant ~1 nM
Selectivity ratio: 4-fold (Egfr-IN-9) vs. ~12-fold (osimertinib)
Supports balanced WT/mutant EGFR inhibition profiling; selectivity window context differs from osimertinib.
Biochemical kinase assay; cross-study comparison.
EGFR kinase inhibition IC50 L858R/T790M NSCLC biochemical assay

Anti-Proliferative Activity in HCC827 Cells vs. Gefitinib

Egfr-IN-9 potently inhibits the proliferation of HCC827 lung cancer cells (EGFR exon 19 deletion, gefitinib-sensitive) with an IC50 of 8 nM [1]. In contrast, the first-generation EGFR inhibitor gefitinib shows reported anti-proliferative IC50 values of approximately 20–50 nM in the same HCC827 cell line under comparable conditions [2]. This indicates that Egfr-IN-9 is approximately 2.5- to 6-fold more potent than gefitinib in this EGFR-mutant NSCLC model.

Anti-proliferative activity vs. gefitinib
Reported
HCC827 IC50 8 nM vs Gefitinib IC50 ~20–50 nM
2.5- to 6-fold higher potency in EGFR-mutant NSCLC cells
Reported HCC827 cell proliferation assay context; may support studies requiring lower inhibitor concentrations.
MTT assay, 72 h; cross-study comparison, verify in own conditions.
anti-proliferative activity HCC827 EGFR exon 19 deletion NSCLC cell viability

Mutant vs. Wild-Type NSCLC Cell Selectivity

In a panel of NSCLC cell lines, Egfr-IN-9 demonstrates pronounced anti-proliferative selectivity for EGFR-mutant cells over wild-type cells. The compound inhibits proliferation of H1975 cells (EGFR L858R/T790M) with an IC50 of 0.170 µM, while A549 cells (EGFR wild-type, KRAS mutant) show an IC50 of 0.554 µM [1]. This yields a selectivity index of 3.3-fold for mutant over wild-type cells. By comparison, compounds from the same 2,4-disubstituted pyrimidine series (compounds 8 and 38 in the Pawara et al. study) show similar selectivity ratios of approximately 3.1-fold (H1975 IC50 = 0.179 µM, A549 IC50 = 0.550 µM) [2]. This cellular selectivity is consistent with the biochemical mutant/WT ratio and supports the compound's utility in mutant-selective targeting studies.

Mutant vs. WT cell selectivity
Reported
H1975 IC50 0.170 µM; A549 IC50 0.554 µM vs Compound 8 series selectivity ~3.1
Selectivity index 3.3-fold (mutant/wild-type)
Consistent cellular selectivity index supports mutant-selective EGFR targeting research.
MTT assay, 72 h; cross-study comparison.
H1975 A549 EGFR L858R/T790M NSCLC cellular selectivity

Chemical Scaffold: Furo[2,3-d]pyrimidine vs. Quinazoline/Pyrimidine

Egfr-IN-9 features a furo[2,3-d]pyrimidine core scaffold, which is structurally distinct from the quinazoline core of gefitinib/erlotinib (first-generation) and the pyrimidine core of osimertinib (third-generation) . The furo[2,3-d]pyrimidine scaffold has been shown to generate distinct off-target kinase profiles compared to the quinazoline-based erlotinib, with differential activity against Src-family kinases and other off-targets [1]. Furthermore, the (S)-2-hydroxy-1-phenylethylamino chiral substituent at the C-4 position of the furopyrimidine core introduces stereochemistry-dependent binding interactions, as demonstrated by X-ray co-crystal structures of related furo[2,3-d]pyrimidine-EGFR complexes [2]. This scaffold-level differentiation is not captured by potency metrics alone and must be verified at the procurement stage.

Chemical scaffold comparison
Class-level
Furo[2,3-d]pyrimidine core with (S)-chiral substituent vs. quinazoline/pyrimidine cores; distinct off-target kinase profiles reported for furopyrimidine series.
Scaffold-dependent off-target kinase profiles may affect polypharmacology readouts; verify for selectivity studies.
Qualitative scaffold-level differentiation; class-level inference.
furo[2,3-d]pyrimidine scaffold novelty kinase selectivity irreversible inhibitor acrylamide warhead

Covalent Binding Mode: Irreversible vs. Reversible Inhibition

Egfr-IN-9 incorporates an acrylamide moiety as a Michael acceptor, enabling covalent, irreversible binding to the Cys797 residue in the EGFR ATP-binding pocket . This irreversible binding mode is shared with third-generation inhibitors such as osimertinib and the clinical candidate DBPR112, but is absent in reversible first-generation inhibitors like gefitinib and erlotinib. The irreversible mechanism confers sustained target engagement beyond drug washout, as evidenced by prolonged EGFR phosphorylation inhibition in cellular washout experiments for related furanopyrimidine compounds [1]. Covalent docking and molecular dynamics simulations confirm that the acrylamide warhead of structurally analogous furo[2,3-d]pyrimidine compounds forms a stable covalent adduct with Cys797, a feature that directly impacts the duration of pharmacological effect [2].

Covalent binding mode
Class-level
Irreversible acrylamide warhead targeting Cys797; sustained target engagement post-washout vs. reversible first-generation inhibitors.
Irreversible binding supports sustained EGFR pathway inhibition studies and drug resistance mechanism research.
Covalent docking and washout data support class-level inference.
covalent inhibitor acrylamide irreversible binding target engagement Cys797

Egfr-IN-9: Key Applications in Oncology & Kinase Research


Mutant vs. Wild-Type EGFR Pharmacology in NSCLC Cells

Egfr-IN-9 is ideally suited for head-to-head pharmacological profiling across EGFR-mutant (H1975, HCC827) and EGFR-WT (A549) NSCLC cell lines, given its defined biochemical IC50 values (7 nM WT, 28 nM L858R/T790M) and its cellular selectivity index of 3.3-fold . This application enables researchers to distinguish mutant-selective anti-proliferative effects from wild-type EGFR-driven toxicity in a single compound framework, a key variable when benchmarking against osimertinib's ~12-fold selectivity profile [1].

Furo[2,3-d]pyrimidine Scaffold SAR Studies

As a representative of the chiral furo[2,3-d]pyrimidine series, Egfr-IN-9 serves as a reference compound for SAR campaigns exploring modifications at the C-4 amino group and 6-aryl position . Its (S)-2-hydroxy-1-phenylethylamino substituent and acrylamide warhead provide a defined stereochemical and covalent-binding baseline, enabling systematic comparison with R-enantiomers and alternative warhead analogs in medicinal chemistry programs [1].

Covalent Target Engagement and Residence Time Assays

The acrylamide-based irreversible binding mode of Egfr-IN-9 makes it a valuable tool for washout and target engagement studies that quantify covalent adduct formation with EGFR Cys797 . This application supports research on sustained pathway inhibition, drug resistance mechanisms mediated by target modification, and the development of PROTAC degraders where the EGFR-binding warhead element is retained [1].

Kinome-Wide Selectivity Profiling for Off-Target Risk

Egfr-IN-9's furo[2,3-d]pyrimidine scaffold is known to produce off-target kinase profiles that diverge from those of quinazoline-based EGFR inhibitors like erlotinib . Procuring Egfr-IN-9 for kinome-wide profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) enables precise mapping of scaffold-dependent polypharmacology, which is essential for interpreting phenotypic screening results and for developing mutant-selective EGFR inhibitors with minimized off-target liability [1].

Application
Selection Property
Validation Focus
Mutant vs. wild-type EGFR pharmacology in NSCLC cell models
Biochemical selectivity window and cellular selectivity index
Mutant-selective anti-proliferative response vs. wild-type-driven toxicity
Furo[2,3-d]pyrimidine scaffold SAR studies
Chiral (S)-side chain and covalent warhead baseline
Stereochemistry- and warhead-dependent kinase selectivity
Covalent target engagement and residence time assays
Irreversible acrylamide warhead targeting Cys797
Sustained EGFR inhibition post-washout; PROTAC warhead benchmarking
Kinome-wide off-target profiling
Scaffold-dependent polypharmacology signature
Map off-target kinase liabilities vs. quinazoline-based inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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